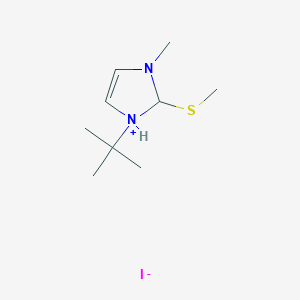
N~1~,N~1~,N~3~,N~3~,2-Pentamethylcyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~,2-Pentamethylcyclohexane-1,3-diamine is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with multiple methyl groups and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~,2-Pentamethylcyclohexane-1,3-diamine typically involves the reaction of cyclohexane derivatives with amine groups under controlled conditions. One common method includes the alkylation of cyclohexane with methyl groups followed by the introduction of amine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~3~,N~3~,2-Pentamethylcyclohexane-1,3-diamine may involve large-scale chemical reactors where the reactants are continuously fed and the product is extracted through distillation or crystallization processes. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~,2-Pentamethylcyclohexane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts.
Major Products Formed
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~,2-Pentamethylcyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N~1~,N~3~,N~3~,2-Pentamethylcyclohexane-1,3-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1,N~1~,N~3~,N~3~,2-Pentamethylcyclohexane-1,3-diamine include:
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-propanediamine
- N~1~,N~1~-Dimethyl-1,3-propanediamine
- N~1~,N~1~-Trimethyl-1,3-propanediamine
Uniqueness
What sets N1,N~1~,N~3~,N~3~,2-Pentamethylcyclohexane-1,3-diamine apart from these similar compounds is its unique cyclohexane ring structure with multiple methyl substitutions, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
61224-16-6 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,2-pentamethylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C11H24N2/c1-9-10(12(2)3)7-6-8-11(9)13(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
HKMHNDFEAGGEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14577470.png)







![2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol](/img/structure/B14577514.png)


![2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B14577524.png)
![2-[4-(Diethylamino)phenoxy]cyclohexan-1-one](/img/structure/B14577525.png)
![2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14577526.png)
